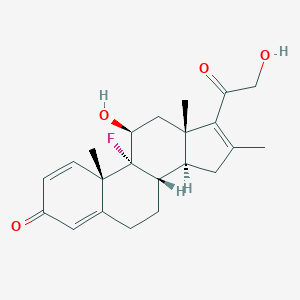

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-

Descripción general

Descripción

4-Hidroxitamoxifeno, también conocido como Afimoxifeno, es un modulador selectivo del receptor de estrógeno. Es un metabolito activo del tamoxifeno, un fármaco ampliamente utilizado en el tratamiento y la prevención del cáncer de mama. El 4-Hidroxitamoxifeno presenta una mayor afinidad por los receptores de estrógeno en comparación con el propio tamoxifeno, lo que lo convierte en un potente agente antiestrogénico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-Hidroxitamoxifeno se puede sintetizar mediante varios métodos. Una ruta sintética común implica la hidroxilación del tamoxifeno. Este proceso suele utilizar reactivos como el peróxido de hidrógeno o los perácidos en condiciones controladas para introducir el grupo hidroxilo en la posición 4 de la molécula de tamoxifeno .

Métodos de producción industrial: En entornos industriales, la producción de 4-Hidroxitamoxifeno a menudo implica una síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-Hidroxitamoxifeno se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a tamoxifeno.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las condiciones pueden incluir el uso de bases o ácidos fuertes para facilitar la reacción.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir varios derivados de tamoxifeno funcionalizados .

Aplicaciones Científicas De Investigación

El 4-Hidroxitamoxifeno tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Sirve como una herramienta en biología molecular para estudiar las vías de señalización del receptor de estrógeno.

Medicina: Se utiliza ampliamente en la investigación del cáncer, particularmente en estudios relacionados con el tratamiento y la prevención del cáncer de mama.

Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos

Mecanismo De Acción

El 4-Hidroxitamoxifeno ejerce sus efectos uniéndose a los receptores de estrógeno, bloqueando así la acción del estrógeno. Esta inhibición previene la proliferación de células cancerosas dependientes de estrógenos. La alta afinidad del compuesto por los receptores de estrógeno lo hace eficaz para reducir el crecimiento de las células del cáncer de mama. También modula la expresión de genes involucrados en la regulación del ciclo celular y la apoptosis .

Compuestos similares:

Tamoxifeno: El compuesto original del 4-Hidroxitamoxifeno, utilizado en el tratamiento del cáncer de mama.

Raloxifeno: Otro modulador selectivo del receptor de estrógeno con propiedades antiestrogénicas similares.

Endoxifeno: Otro metabolito activo del tamoxifeno con potente actividad antiestrogénica.

Singularidad: El 4-Hidroxitamoxifeno es único debido a su mayor afinidad por los receptores de estrógeno en comparación con el tamoxifeno y otros compuestos similares. Esta mayor afinidad se traduce en una mayor potencia para inhibir las vías de señalización mediadas por el receptor de estrógeno, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer de mama .

Comparación Con Compuestos Similares

Tamoxifen: The parent compound of 4-Hydroxytamoxifen, used in breast cancer treatment.

Raloxifene: Another selective estrogen receptor modulator with similar antiestrogenic properties.

Endoxifen: Another active metabolite of tamoxifen with potent antiestrogenic activity.

Uniqueness: 4-Hydroxytamoxifen is unique due to its higher affinity for estrogen receptors compared to tamoxifen and other similar compounds. This higher affinity translates to greater potency in inhibiting estrogen receptor-mediated signaling pathways, making it a valuable compound in breast cancer research and treatment .

Actividad Biológica

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, commonly referred to as 9-Fluoro-11β,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid with significant biological activity. This compound is primarily studied for its potential therapeutic applications in treating inflammatory and autoimmune conditions due to its anti-inflammatory and immunosuppressive properties.

- Molecular Formula : C22H27F O4

- Molecular Weight : 374.45 g/mol

- CAS Number : 59860-99-0

- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Biological Activity Overview

The biological activity of this compound stems from its interaction with glucocorticoid receptors (GR), leading to a range of physiological effects:

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This is particularly beneficial in managing conditions like asthma and rheumatoid arthritis.

- Immunosuppressive Effects : It reduces the activity of immune cells such as lymphocytes and macrophages, making it useful in treating autoimmune diseases.

- Metabolic Effects : The compound influences glucose metabolism and can lead to increased blood sugar levels due to its gluconeogenic effects.

The mechanism by which Pregna-1,4,16-triene-3,20-dione exerts its effects involves binding to the GR in the cytoplasm. Upon binding:

- The receptor-ligand complex translocates to the nucleus.

- It binds to glucocorticoid response elements (GREs) in the DNA.

- This interaction modulates the transcription of target genes involved in inflammation and immune responses.

Case Studies

- Study on Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with this glucocorticoid resulted in a significant reduction in exacerbation rates compared to placebo controls. The study highlighted improvements in lung function and reduced reliance on rescue medications.

- Rheumatoid Arthritis Treatment : A cohort study assessed the long-term effects of this compound on patients with rheumatoid arthritis. Results indicated a marked decrease in disease activity scores and improved quality of life metrics over a six-month treatment period.

Comparative Efficacy

A comparative analysis of various glucocorticoids demonstrated that Pregna-1,4,16-triene-3,20-dione has a higher relative binding affinity for GR compared to traditional corticosteroids like prednisone and dexamethasone. This suggests that it may be more effective at lower doses while potentially reducing side effects associated with higher doses of less potent glucocorticoids.

| Compound | Relative Binding Affinity | Clinical Application |

|---|---|---|

| Pregna-1,4,16-triene-3,20-dione | High | Asthma, Rheumatoid Arthritis |

| Dexamethasone | Moderate | Inflammation |

| Prednisone | Low | Autoimmune Disorders |

Synthesis and Development

Recent studies have explored efficient synthetic routes for producing Pregna-1,4,16-triene-3,20-dione from natural phytosterols. For instance:

Propiedades

IUPAC Name |

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXDNQUHAFMVPT-QEYSUVLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208578 | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59860-99-0 | |

| Record name | 16delta-Betamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.DELTA.-BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.